Ascaphin-7
CAS No.:
Cat. No.: VC3675874
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Biological Activities of Ascaphin-7
Antimicrobial Properties
Based on studies of related Ascaphin peptides, Ascaphin-7 likely exhibits antimicrobial activity against a range of microorganisms. The Ascaphin family demonstrates activity against numerous clinically relevant species including:
-
Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis, Staphylococcus epidermidis
-
Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus mirabilis
The related peptide Ascaphin-8 has shown particular efficacy against extended-spectrum beta-lactamase (ESBL)-producing bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.5 to 25 μM depending on the bacterial species . It is reasonable to hypothesize that Ascaphin-7 may possess similar activity profiles, though potentially with different potency due to its distinct structure.
Membrane Interaction Mechanism
Research on other Ascaphin peptides suggests that Ascaphin-7 likely exerts its antimicrobial effects through membrane disruption mechanisms. Studies with Ascaphin-8 have demonstrated that these peptides:
-
Interact with bacterial membranes through electrostatic attraction
-
Insert into the membrane via hydrophobic interactions
-
Form pores or cause membrane destabilization
Biophysical characterization of Ascaphin peptides using liposome leakage assays, Laurdan general polarization, and dynamic light scattering has confirmed their membranotrophic nature and ability to alter membrane fluidity . Ascaphin-7 would likely share this fundamental mechanism of action.
Structure-Activity Relationships
The relationship between structure and function has been extensively studied for Ascaphin-8, providing insights applicable to understanding Ascaphin-7. Research has demonstrated that strategic amino acid substitutions can significantly alter the biological profile of these peptides.
Critical Structural Elements
Based on studies with Ascaphin-8, several structural features are likely critical for Ascaphin-7's activity:
-
Cationic charge: Positively charged residues (like lysine) enable initial electrostatic interaction with negatively charged bacterial membranes
-
Hydrophobicity: Hydrophobic residues facilitate membrane insertion
-
Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues optimizes membrane interaction
-
Helicity: The α-helical structure is important for antimicrobial activity, though reduced helicity can improve selectivity
Modifications to Improve Therapeutic Index
Research on Ascaphin-8 has shown that specific amino acid substitutions can enhance antimicrobial activity while reducing toxicity to mammalian cells. For example, substituting certain residues with L-lysine or D-lysine in Ascaphin-8 produced analogs with maintained antimicrobial activity but significantly reduced hemolytic activity .
Table 1: Effect of Lysine Substitutions on Ascaphin-8 Properties
| Position of Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Therapeutic Index |
|---|---|---|---|
| Lys4, Lys8 | Increased | Increased | Limited improvement |
| Lys10, Lys14, Lys18 | Maintained | Greatly reduced (LC50 >500 μM) | Significantly improved |
Similar structure-activity principles would likely apply to Ascaphin-7, suggesting opportunities for rational design of Ascaphin-7 derivatives with improved therapeutic potential.
Synthesis and Production Methods
Based on approaches used for other Ascaphin peptides, Ascaphin-7 would likely be produced through:
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) represents the most probable method for Ascaphin-7 production, allowing for precise assembly of the amino acid sequence. This technique enables:
-
Controlled incorporation of specific amino acids
-
Introduction of modifications to enhance stability or activity
-
Production of pure peptide for research and development purposes
Advanced Synthesis Strategies
More sophisticated approaches that have been applied to other antimicrobial peptides may be relevant for Ascaphin-7:
-
Peptide stapling: Covalent constraints can be introduced to stabilize the α-helical conformation, potentially enhancing activity and resistance to proteolytic degradation
-
Site-specific modifications: Strategic substitutions at key positions to improve therapeutic index
-
Hybrid peptide design: Combining segments of Ascaphin-7 with other antimicrobial peptides to create novel compounds with enhanced properties
Research on stapled derivatives of Ascaphin-8 suggests similar approaches could be valuable for optimizing Ascaphin-7 .
Comparison with Other Antimicrobial Peptides
Understanding Ascaphin-7 in the context of related peptides provides valuable insights into its potential properties and applications.
Table 2: Comparison of Ascaphin Family Members and Similar Antimicrobial Peptides
| Peptide | Source | Key Features | Antimicrobial Activity | Hemolytic Activity |
|---|---|---|---|---|
| Ascaphin-7 | Ascaphus truei | Presumed α-helical, cationic | Unknown (presumed broad-spectrum) | Unknown |
| Ascaphin-8 | Ascaphus truei | α-helical, GFKDLLKGAAKALVKTVLF.NH2 | Broad-spectrum (MIC 1.5-25 μM) | High (LC50 = 55 μM) |
| Ascaphin-7M | Ascaphus truei | Modified variant of Ascaphin | Active against Gram-positive and Gram-negative bacteria | Unknown |
| XT-7 | Frog skin | GLLGPLLKIAAKVGSNLL.NH2 | Broad-spectrum antimicrobial | Hemolytic |
Ascaphin-8 has been extensively studied, particularly regarding modifications to improve its therapeutic index. The Lys10, Lys14, and Lys18 substitutions in Ascaphin-8 significantly reduced hemolytic activity while maintaining antimicrobial efficacy . Such findings could guide similar modifications for Ascaphin-7.
Future Research Directions
Given the limited specific information available about Ascaphin-7, several research directions would be valuable:
-
Determination and confirmation of the exact amino acid sequence of Ascaphin-7
-
Structural characterization using circular dichroism, nuclear magnetic resonance, or X-ray crystallography
-
Comprehensive antimicrobial activity profiling against clinical isolates including multidrug-resistant strains
-
Assessment of hemolytic activity and cytotoxicity against various mammalian cell lines
-
Structure-activity relationship studies through systematic amino acid substitutions
-
Investigation of membrane interaction mechanisms using biophysical techniques
-
In vivo efficacy and toxicity studies
Molecular dynamics simulations, similar to those conducted for other Ascaphin peptides, could provide valuable insights into the structural behavior of Ascaphin-7 in different environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume